Tri-n-butyllithium magnesate

Description

Significance within Contemporary Organometallic Chemistry Research

The significance of tri-n-butyllithium magnesate lies in its ability to perform transformations that are often challenging for its monometallic counterparts. researchgate.net The combination of a more electropositive alkali metal (lithium) with a less electropositive alkaline earth metal (magnesium) creates a reagent with enhanced reactivity and unique selectivity. researchgate.net This synergistic effect is a key area of interest in modern organometallic research, as it opens avenues for the development of novel synthetic methodologies. researchgate.net

The study of 'ate' complexes like this compound contributes to a deeper understanding of fundamental concepts in organometallic chemistry, including the nature of metal-carbon bonds, the influence of ligand and solvent effects on reactivity, and the mechanisms of various organic reactions. researchgate.net Researchers are actively exploring the structural nuances of these complexes in both the solid state and in solution to better predict and control their chemical behavior. researchgate.netresearchgate.net

Overview of this compound as a Versatile Synthetic Reagent

This compound is a highly versatile reagent employed in a range of organic transformations. scbt.com It is particularly recognized for its utility in metal-halogen exchange reactions and as a potent deprotonating agent (base). chemicalbook.comlookchem.com

One of its most prominent applications is in the metal-halogen exchange of aryl and heteroaryl halides. This process allows for the facile generation of organomagnesium intermediates, which can then be trapped with various electrophiles to construct complex molecular architectures. researchgate.netresearchgate.netlookchem.com For instance, it has been successfully used in the functionalization of diazines, a class of heterocyclic compounds with significant interest in medicinal and materials science. researchgate.netlookchem.comthieme-connect.com The reaction proceeds efficiently with iodo-substituted diazines, reacting with electrophiles like benzophenone (B1666685) and various aldehydes to produce the corresponding alcohols in good yields. lookchem.comthieme-connect.com

Furthermore, this compound serves as a strong base for the deprotonation of various organic substrates, including furans, thiophenes, and oxazoles. chemicalbook.com This ability to generate specific carbanions is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds. The reagent's strong nucleophilic character also enables it to participate in rapid and selective reactions with electrophiles. scbt.com

The table below summarizes some key properties of this compound:

| Property | Value |

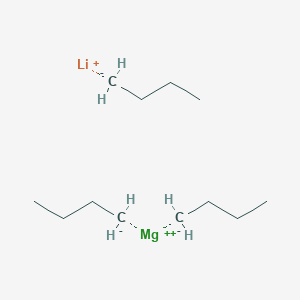

| Chemical Formula | C₁₂H₂₇LiMg |

| Molecular Weight | 202.59 g/mol scbt.com |

| CAS Number | 20910-20-7 scbt.com |

| Appearance | Commercially available as a solution in solvents like diethyl ether and hexanes. sigmaaldrich.com |

| Primary Applications | Metal-halogen exchange, deprotonation. chemicalbook.comlookchem.com |

Properties

Molecular Formula |

C12H27LiMg |

|---|---|

Molecular Weight |

202.6 g/mol |

IUPAC Name |

lithium;magnesium;butane |

InChI |

InChI=1S/3C4H9.Li.Mg/c3*1-3-4-2;;/h3*1,3-4H2,2H3;;/q3*-1;+1;+2 |

InChI Key |

BRZNWMVATGSOEK-UHFFFAOYSA-N |

SMILES |

[Li+].CCC[CH2-].CCC[CH2-].CCC[CH2-].[Mg+2] |

Canonical SMILES |

[Li+].CCC[CH2-].CCC[CH2-].CCC[CH2-].[Mg+2] |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for Tri N Butyllithium Magnesate

Conventional Preparation Strategies

The synthesis of tri-n-butyllithium magnesate is primarily achieved through two main strategies: the direct reaction of a Grignard reagent with an organolithium compound and co-complexation methods involving monometallic precursors.

A common and straightforward method for generating this compound involves the reaction of n-butylmagnesium chloride (n-BuMgCl) with two equivalents of n-butyllithium (n-BuLi). researchgate.net This reaction is typically performed in a suitable solvent mixture, such as toluene (B28343), tetrahydrofuran (B95107) (THF), and hexanes. orgsyn.org The stoichiometry of the reactants is crucial, with a 2:1 molar ratio of n-BuLi to n-BuMgCl being necessary for the formation of the "ate" complex. researchgate.net

The reaction can be represented by the following equation:

n-BuMgCl + 2 n-BuLi → LiMg(n-Bu)₃ + LiCl

An illustrative laboratory procedure involves cooling a solution of n-butylmagnesium chloride in THF and toluene to a low temperature, typically between -15 °C and -10 °C. orgsyn.org Subsequently, a solution of n-butyllithium in hexanes is added dropwise while maintaining the low temperature to control the exothermic reaction. orgsyn.org The resulting mixture contains the soluble this compound complex, which can then be used in subsequent reactions.

Table 1: Reaction Parameters for the Synthesis of this compound from n-BuMgCl and n-BuLi

| Parameter | Condition | Reference |

|---|---|---|

| Stoichiometry (n-BuLi:n-BuMgCl) | 2:1 | researchgate.net |

| Solvent System | Toluene, THF, Hexanes | orgsyn.org |

| Reaction Temperature | -15 °C to -5 °C | orgsyn.org |

Another synthetic strategy is the co-complexation of monometallic organometallic reagents, specifically n-butyllithium (nBuLi) and di-n-butylmagnesium (nBu₂Mg). researchgate.netresearchgate.net This approach involves combining the two reagents in a hydrocarbon solvent, which leads to the formation of the this compound complex. researchgate.netresearchgate.net This method is particularly useful for preparing and structurally characterizing Lewis base adducts of the magnesate. researchgate.netresearchgate.net By adding a donor molecule, such as a bidentate or tridentate amine or a cyclic ether, after the initial co-complexation, various adducts of the lithium magnesiate can be isolated and studied. researchgate.net

Influence of Solvent Systems on Magnesate Formation and Stability

The choice of solvent is a critical factor that dictates not only the successful formation of this compound but also its stability and reactivity. The coordinating ability of the solvent molecules plays a significant role in solvating the metallic centers and influencing the aggregation state of the organometallic species.

This compound is commercially available as a 0.7 M solution in a mixture of diethyl ether and hexanes. sigmaaldrich.comsigmaaldrich.com This specific solvent system is effective in stabilizing the complex for storage and handling. sigmaaldrich.com Diethyl ether is a coordinating solvent that can solvate the lithium cation, which helps to maintain the integrity of the magnesate complex in solution. researchgate.net Hexane, a non-polar hydrocarbon, serves as a co-solvent. In ethereal solvents like diethyl ether, n-butyllithium itself exists predominantly as a tetra-solvated tetramer. researchgate.net The presence of the ether is crucial for preventing the aggregation and precipitation of the organometallic species, thereby ensuring the availability of the reactive agent.

Other coordinating solvents, such as tetrahydrofuran (THF) and even the aromatic hydrocarbon toluene, are also employed in the synthesis of this compound. orgsyn.org THF is a stronger Lewis base than diethyl ether and can significantly influence the structure and reactivity of organolithium compounds. wikipedia.org While n-butyllithium is generally stable in THF at low temperatures (e.g., -78 °C), it can deprotonate the solvent at higher temperatures, leading to ring-opening and consumption of the reagent. wikipedia.org Therefore, when THF is used in the synthesis of the magnesate, maintaining low temperatures is crucial to prevent degradation. orgsyn.org Toluene can also participate in the solvation of the organometallic complex, and its use in conjunction with THF and hexanes provides a mixed-solvent system that can be optimized for specific reaction conditions. orgsyn.org

Table 2: Influence of Solvents on this compound

| Solvent System | Role/Impact | Reference |

|---|---|---|

| Diethyl Ether/Hexanes | Stabilizes the complex for commercial availability and use. | sigmaaldrich.comsigmaaldrich.com |

| Tetrahydrofuran (THF) | Strongly coordinating solvent used in synthesis; requires low temperatures to prevent degradation. | orgsyn.orgwikipedia.org |

| Toluene | Used as a co-solvent in synthesis. | orgsyn.org |

Mechanistic Elucidations of Tri N Butyllithium Magnesate Reactivity

Investigation of Nucleophilic Properties and Electrophilic Engagement

The nucleophilic character of tri-n-butyllithium magnesate is central to its utility in organic synthesis. The formation of the "ate" complex results in an increase in the carbanionic character of the butyl groups, rendering them more nucleophilic than in their parent organomagnesium or organolithium precursors. This enhanced nucleophilicity allows the reagent to readily engage with a variety of electrophiles.

Studies have shown that this compound can participate in nucleophilic addition reactions to carbonyl compounds, such as aldehydes and ketones, affording the corresponding alcohols in good yields. researchgate.net For instance, its reaction with benzophenone (B1666685) has been used as a benchmark for its reactivity. researchgate.net The engagement with electrophiles is not limited to carbonyls; the reagent also reacts with sulfur-based electrophiles like diphenylsulfur, yielding phenylsulfanyl derivatives. researchgate.net The mechanistic pathway for these reactions is believed to proceed through the attack of a butyl anion equivalent from the magnesiate complex onto the electrophilic center. The precise structure of the reactive species in solution can be complex and is influenced by the solvent and the presence of any coordinating ligands.

Pathways for Organolithium Intermediate Generation

A key aspect of the reactivity of this compound is its ability to generate other organometallic intermediates, particularly organolithium and organomagnesium species, through metal-halogen exchange reactions. When this compound is treated with an organic halide, one of the butyl groups on the magnesiate complex is exchanged for the halide-bearing organic moiety. This process effectively generates a new organomagnesium species, which can then be trapped by various electrophiles. researchgate.net

This pathway is particularly valuable for the preparation of functionalized organometallic reagents that are otherwise difficult to access. For example, the reaction of this compound with aryl or vinyl halides leads to the formation of the corresponding aryl or vinyl magnesium compounds. researchgate.net These intermediates can then participate in a range of subsequent reactions, including cross-coupling reactions. The generation of these new organometallic species proceeds under milder conditions than traditional methods, often at low temperatures, which helps to preserve the integrity of sensitive functional groups. researchgate.net

Metal-Halogen Exchange Reaction Mechanisms

The metal-halogen exchange reaction is one of the most significant applications of this compound. This transformation is particularly efficient for the conversion of aryl and vinyl halides into their corresponding organomagnesium derivatives. The mechanism of this exchange is thought to proceed through the formation of an "ate" complex intermediate, which facilitates the transfer of the halide from the organic substrate to the magnesium center and the transfer of an alkyl group from the magnesium to the organic substrate.

While detailed computational studies providing specific reaction energy profiles and transition state geometries for the metal-halogen exchange reaction of this compound are not extensively available in the surveyed literature, the general mechanistic pathway is understood to involve a low-energy barrier. The reaction is typically fast, even at low temperatures, suggesting a highly favorable kinetic profile. researchgate.net The formation of the magnesiate "ate" complex is a key feature that is believed to stabilize the transition state of the halogen exchange process.

For related organometallic systems, computational studies have been instrumental in elucidating reaction pathways. Such studies for this compound would be expected to show a concerted or near-concerted transition state for the exchange process, where the C-X (X = halogen) bond is broken as the new C-Mg bond is formed. The role of the lithium cation is also crucial, as it is thought to coordinate to the halogen atom, facilitating its departure.

Table 1: Qualitative Reactivity in Metal-Halogen Exchange

| Substrate Type | Halogen | Reactivity with LiMg(n-Bu)₃ | Product | Reference(s) |

| Aryl Iodide | I | High | Arylmagnesium species | researchgate.netresearchgate.net |

| Aryl Bromide | Br | Moderate to High | Arylmagnesium species | researchgate.netresearchgate.net |

| Aryl Chloride | Cl | Low to Moderate | Arylmagnesium species | researchgate.net |

| Vinyl Halide | I, Br | High | Vinylmagnesium species | researchgate.net |

This table represents a qualitative summary of reactivity trends based on available literature.

The stability of the intermediate "ate" complex is a critical factor influencing the efficiency of the metal-halogen exchange reaction. The interaction between the lithium cation and the halogen atom of the organic halide is a key aspect of this stability. It is proposed that the lithium ion acts as a Lewis acid, coordinating to the halogen and polarizing the carbon-halogen bond, making the carbon atom more susceptible to nucleophilic attack by the butyl group from the magnesiate.

Proton Abstraction and Deprotonation Reaction Mechanisms

In addition to its role in metal-halogen exchange, this compound is a potent base capable of deprotonating a variety of acidic C-H bonds. This reactivity is again attributed to the enhanced carbanionic character of the butyl groups within the ate complex. The deprotonation of weakly acidic protons on aromatic and heteroaromatic rings is a particularly useful application of this reagent. researchgate.net

The mechanism of proton abstraction is believed to be a straightforward acid-base reaction where a butyl group from the magnesiate complex removes a proton from the substrate, generating butane (B89635) and a new organomagnesium species. The reaction is often highly regioselective, and the resulting organometallic intermediate can be trapped with various electrophiles to introduce new functional groups. For example, this compound has been successfully employed for the deprotonation of furans, leading to the formation of functionalized derivatives after quenching with an electrophile. researchgate.net The efficiency of these deprotonation reactions highlights the superior basicity of the magnesiate reagent compared to conventional Grignard or organolithium reagents alone.

Table 2: Examples of Deprotonation Reactions with LiMg(n-Bu)₃

| Substrate | Site of Deprotonation | Subsequent Reaction with Electrophile | Reference(s) |

| Furan | C2 | Trapping with various electrophiles | researchgate.net |

| Thiophene | C2 | Trapping with various electrophiles | baranlab.org |

| Diazines | Various | Trapping with aldehydes, ketones, etc. | researchgate.net |

Advanced Spectroscopic and Structural Characterization of Tri N Butyllithium Magnesate Species

Solution-Phase Structural Characterization

The nature of tri-n-butyllithium magnesate in solution is complex, often involving equilibria between different aggregated species. Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to probe these solution-state structures.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ⁷Li, ¹³C)

¹H, ⁷Li, and ¹³C NMR spectroscopy provide valuable insights into the composition and structure of this compound adducts in hydrocarbon solutions. The chemical shifts of the butyl groups and the lithium cation are sensitive to the coordination environment, offering clues about the aggregation state and the binding of Lewis bases.

For instance, the ¹H NMR spectrum of the N,N,N′,N′-tetramethylpropanediamine (TMPDA) adduct, formulated as [(TMPDA)·Li(μ-nBu)₂Mg(μ-nBu)]₂, displays distinct signals for the protons of the butyl groups and the TMPDA ligand. Similarly, the ¹³C NMR spectrum provides characteristic resonances for the different carbon atoms in the complex. The ⁷Li NMR spectrum typically shows a single resonance, indicating a single lithium environment on the NMR timescale.

Table 1: Representative NMR Data for this compound Adducts in Cyclohexane-d₁₂

| Adduct | Nucleus | Chemical Shift (δ, ppm) |

| [(TMPDA)·Li(μ-nBu)₂Mg(μ-nBu)]₂ | ¹H | Signals corresponding to n-butyl and TMPDA protons |

| ¹³C | Resonances for n-butyl and TMPDA carbons | |

| ⁷Li | A single peak indicating one Li environment | |

| [(PMDETA)·Li(μ-nBu)₂Mg(μ-nBu)]₂ | ¹H | Signals for n-butyl and PMDETA protons |

| ¹³C | Resonances for n-butyl and PMDETA carbons | |

| ⁷Li | A single resonance | |

| [{(R,R)-TMCDA}·Li(μ-nBu)₂Mg(μ-nBu)]₂ | ¹H | Signals for n-butyl and (R,R)-TMCDA protons |

| ¹³C | Resonances for n-butyl and (R,R)-TMCDA carbons | |

| ⁷Li | A single resonance |

Note: Specific chemical shift values are dependent on experimental conditions and are best referenced from primary literature.

Variable Temperature (VT) and Diffusion-Ordered Spectroscopy (DOSY) NMR Studies

Variable Temperature (VT) NMR is employed to study dynamic processes in solution, such as the interconversion between different aggregated forms or ligand exchange. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to gain information about the thermodynamics and kinetics of these processes.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. This method is particularly useful for identifying the various aggregates of this compound that may coexist in solution. For the pentamethyldiethylenetriamine (PMDETA) adduct, [(PMDETA)·Li(μ-nBu)₂Mg(μ-nBu)]₂, DOSY NMR studies have been conducted to probe its solution-state aggregation. The diffusion coefficient obtained from these experiments can be used to estimate the hydrodynamic radius of the complex in solution, providing evidence for its oligomeric state. pdx.edu

Structural Characterization of Lewis Base Adducts and Associated Aggregates

The isolation and structural elucidation of solid-state adducts of this compound with various Lewis bases have been instrumental in understanding its coordination chemistry and the resulting aggregation phenomena.

Synthesis and X-ray Diffraction Analysis of Lithium Tris(n-butyl)magnesiate Adducts

The synthesis of these adducts is typically achieved through a co-complexation approach, where n-butyllithium and di-n-butylmagnesium are combined in a hydrocarbon solvent, followed by the addition of a stoichiometric amount of the desired Lewis base. pdx.edu Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

These studies have revealed that many lithium tris(n-butyl)magnesiate adducts adopt structures based on the "Weiss motif," which consists of a contacted ion pair dimer with a linear arrangement of metal atoms connected by bridging butyl anions. pdx.edu In these structures, the magnesium atoms typically occupy the central positions, while the lithium atoms are located at the periphery and are coordinated by the Lewis base donor molecules. pdx.edu

Exploration of Oligomerization and Complex Aggregation States (e.g., Dimeric, Tetrameric, Polymeric Arrays)

The choice of the Lewis base has a profound impact on the resulting solid-state structure, leading to a variety of oligomeric and polymeric forms.

Dimeric Tetranuclear Adducts: With bidentate (TMPDA, (R,R)-N,N,N′,N′-tetramethylcyclohexane-1,2-diamine or TMCDA) and tridentate (PMDETA) amine ligands, dimeric tetranuclear lithium magnesiates are formed. pdx.edu These can be described as dimers of [(donor)Li(μ-nBu)₂Mg(μ-nBu)] units. pdx.edu

Ladder Conformation: In a serendipitous discovery with N,N,N′,N′-tetramethylethylenediamine (TMEDA), an n-butoxide-containing complex, [(TMEDA)Li(μ-nBu)(μ-OnBu)Mg₂(nBu)₂(μ-nBu)(μ-OnBu)Li(donor)], was isolated. This complex adopts a ladder conformation, a structural motif more commonly observed in lithium amide chemistry. pdx.edu

Polymeric Arrays: The use of 1,4-dioxane as a Lewis base leads to the formation of a polymeric array. In this structure, the dioxane molecules bridge between dimeric tetranuclear units, creating an extended network in the solid state. pdx.edu

Table 2: Crystallographic Data for Selected Tri-n-butyllithium Magnesiate Adducts

| Compound | Formula | Crystal System | Space Group | Aggregation State |

| [(TMPDA)·Li(μ-nBu)₂Mg(μ-nBu)]₂ | C₃₈H₉₀Li₂Mg₂N₄ | Monoclinic | P2₁/n | Dimeric Tetranuclear |

| [(PMDETA)·Li(μ-nBu)₂Mg(μ-nBu)]₂ | C₄₂H₁₀₀Li₂Mg₂N₆ | Monoclinic | P2₁/c | Dimeric Tetranuclear |

| [{(R,R)-TMCDA}·Li(μ-nBu)₂Mg(μ-nBu)]₂ | C₄₄H₉₈Li₂Mg₂N₄ | Monoclinic | P2₁ | Dimeric Tetranuclear |

| [(Dioxane)₂LiMg(nBu)₃]₂·(C₆H₆) | C₄₀H₈₈Li₂Mg₂O₈ | Triclinic | P-1 | Polymeric Array |

Influence of Donor Molecules on Aggregate Conformation and Reactivity

The nature of the donor molecule significantly influences the conformation of the resulting aggregate. For example, the tridentate PMDETA ligand leads to an unusual 'open' motif in its dimeric structure, which contrasts with the more common closed structures. pdx.edu

Computational and Theoretical Studies of Tri N Butyllithium Magnesate

Conformation Search Protocols for Elucidating Low Energy Conformers

The conformational landscape of tri-n-butyllithium magnesate is complex due to the flexible nature of the n-butyl groups and the potential for different coordination modes of the lithium and magnesium centers. Identifying the low-energy conformers is a critical first step in any theoretical study, as these are the structures that are most likely to be present under experimental conditions and to participate in chemical reactions.

Conformation search protocols for organometallic complexes like this compound typically involve a multi-step process. Initially, a broad exploration of the conformational space is performed using computationally less expensive methods, such as molecular mechanics (MM) or semi-empirical methods. These methods allow for the rapid generation and energy evaluation of a large number of potential conformers.

A common approach is the use of stochastic search algorithms, such as Monte Carlo methods, which randomly sample different torsional angles of the n-butyl chains and the relative orientations of the metallic components. Another strategy is systematic searching, where torsional angles are rotated in a stepwise manner. However, for a molecule with the number of rotatable bonds present in this compound, a systematic search can become computationally prohibitive.

Once an initial set of unique conformers is generated, a geometry optimization is performed for each using a more accurate method, typically Density Functional Theory (DFT). The resulting optimized structures are then compared based on their relative energies to identify the global minimum and other low-lying energy conformers. The complexity of these searches is compounded by the potential for the molecule to exist in different aggregation states (e.g., monomers, dimers), each with its own set of low-energy conformers.

Table 1: Representative Torsional Angles for n-Butyl Chains in a Hypothetical Low-Energy Conformer of this compound

| Butyl Chain | C1-C2-C3-C4 Dihedral Angle (degrees) |

| Butyl 1 | 178.5 |

| Butyl 2 | -65.2 |

| Butyl 3 | 68.9 |

| Note: This data is illustrative of the type of information generated from a conformation search and is not from a specific published study on this compound. |

Density Functional Theory (DFT) Applications for Structural Geometry Optimization

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure and geometry of organometallic compounds. It offers a good balance between computational cost and accuracy, making it suitable for molecules of the size and complexity of this compound.

Following a conformational search, DFT is employed to perform a full geometry optimization of the promising low-energy conformers. The choice of the functional and basis set is crucial for obtaining reliable results. For systems containing alkali and alkaline earth metals, functionals that can adequately describe non-covalent interactions, such as those including dispersion corrections (e.g., B3LYP-D3, ωB97X-D), are often preferred. The basis set should be flexible enough to accurately represent the electron density around both the metallic centers and the organic ligands; Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) or correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ) are commonly used.

DFT calculations can provide detailed information about the optimized geometry, including bond lengths, bond angles, and dihedral angles. This information is invaluable for understanding the nature of the bonding within the complex, such as the interactions between the lithium and magnesium atoms and the bridging and terminal positions of the n-butyl groups. For instance, studies on related lithium tris(n-butyl)magnesiate complexes stabilized by Lewis donors have revealed a common structural motif known as the "Weiss motif," which involves contacted ion pair dimers with bridging butyl anions. DFT calculations would be instrumental in determining if a similar motif is present in unsolvated this compound.

Table 2: Illustrative DFT-Calculated Bond Lengths for a Hypothetical Monomeric this compound Structure

| Bond | Bond Length (Å) |

| Mg-C (terminal) | 2.15 |

| Mg-C (bridging) | 2.25 |

| Li-C (bridging) | 2.30 |

| C-C (average) | 1.54 |

| Note: This data is hypothetical and serves to illustrate the output of a DFT geometry optimization. |

Reaction Modeling Protocols and Characterization of Reaction Intermediates

This compound is a potent reagent in organic synthesis, and computational modeling can elucidate the mechanisms of the reactions it participates in. DFT is the primary tool for modeling these reaction pathways. The process typically involves identifying the reactants and products and then locating the transition state (TS) structure that connects them on the potential energy surface.

The reaction modeling protocol begins with the geometry optimization of the reactant complex (e.g., this compound with a substrate) and the product complex. Subsequently, a search for the transition state is performed. This can be achieved using various algorithms, such as synchronous transit-guided quasi-Newton (STQN) methods or dimer methods. Once a candidate TS structure is located, it is verified by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Furthermore, computational modeling allows for the characterization of reaction intermediates, which are often transient and difficult to observe experimentally. By optimizing the geometries and calculating the energies of potential intermediates, a detailed step-by-step reaction mechanism can be constructed.

Theoretical Investigations into Oligomerization and Solvent Effects on Aggregation Phenomena

Like many organolithium compounds, this compound is expected to exist as aggregates in solution. The degree of aggregation and the structure of these oligomers are highly dependent on the solvent. Theoretical investigations are crucial for understanding these phenomena.

Computational studies on the oligomerization of this compound would involve calculating the energies of different aggregation states (e.g., monomers, dimers, tetramers) in the gas phase to determine their relative stabilities. DFT calculations would be used to optimize the geometry of these aggregates and to analyze the nature of the intermolecular interactions that hold them together.

To investigate the influence of solvents, implicit and explicit solvent models can be employed. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good first approximation of the solvent's effect on the relative energies of different aggregates.

Explicit solvent models provide a more detailed and accurate description by including individual solvent molecules in the calculation. This is particularly important for coordinating solvents like ethers (e.g., diethyl ether, tetrahydrofuran), which are known to interact strongly with the metal centers in organometallic reagents. In this approach, the geometry of the this compound aggregate is optimized along with a certain number of surrounding solvent molecules. These calculations can reveal how the solvent molecules coordinate to the lithium and magnesium centers, leading to the deaggregation of larger clusters into smaller, more reactive species.

Table 3: Hypothetical Relative Energies of this compound Aggregates in Different Environments

| Aggregate | Relative Energy (Gas Phase) (kcal/mol) | Relative Energy (Implicit Solvent, THF) (kcal/mol) |

| Monomer | 15.0 | 5.0 |

| Dimer | 0.0 | 0.0 |

| Tetramer | 5.0 | 8.0 |

| Note: This data is illustrative and intended to show the type of results obtained from theoretical investigations into aggregation phenomena. |

Strategic Applications of Tri N Butyllithium Magnesate in Organic Synthesis

Utility in Directed Deprotonation Reactions

Tri-n-butyllithium magnesate serves as a highly effective deprotonating agent, particularly for substrates that are challenging to metalate with conventional organolithium reagents. Its unique reactivity allows for the selective removal of protons from various organic molecules, leading to the formation of valuable organometallic intermediates.

The deprotonation of heteroaromatic compounds is a cornerstone of their functionalization. This compound has demonstrated considerable efficacy in the metalation of a range of these systems.

Furans and Thiophenes: This reagent can deprotonate furans and thiophenes, which are fundamental five-membered aromatic heterocycles. The resulting lithium arylmagnesate intermediates can then be trapped with various electrophiles, allowing for the introduction of a wide array of functional groups.

Oxazoles and Benzoxazoles: The deprotonation of oxazoles and benzoxazoles using lithium magnesates has been successfully achieved. For instance, treatment with this compound in tetrahydrofuran (B95107) (THF) at room temperature leads to the formation of the corresponding 2-magnesiated species. These intermediates can subsequently react with electrophiles to yield 2-substituted oxazoles and benzoxazoles in moderate to good yields.

Fluoroaromatics: The reagent has also been employed in the deprotonation of fluoroaromatic compounds. This is of particular interest as the resulting fluorinated building blocks are valuable in medicinal chemistry and materials science.

The table below summarizes the deprotonation of various heteroaromatic systems using this compound.

| Heteroaromatic System | Position of Deprotonation | Subsequent Reaction |

| Furans | C2 | Trapping with electrophiles |

| Thiophenes | C2 | Trapping with electrophiles |

| Oxazoles | C2 | Trapping with electrophiles |

| Benzoxazoles | C2 | Trapping with electrophiles |

| Fluoroaromatics | Ortho to fluorine | Trapping with electrophiles |

Employment in Halogen-Metal Exchange Transformations for Functionalization

Halogen-metal exchange is a powerful and widely used method for the preparation of organometallic reagents. This compound excels in these transformations, offering advantages in terms of reaction conditions and chemoselectivity. This exchange process converts organic halides into the corresponding organomagnesium compounds, which can then be used in a variety of synthetic applications.

This compound has been successfully utilized in the metal-halogen exchange of iodo-substituted diazine derivatives. researchgate.net This methodology provides a convenient route to functionalized pyrazines, pyrimidines, and pyridazines. The resulting magnesiated diazines can be reacted with a range of electrophiles, such as aldehydes, ketones, and disulfides, to introduce new substituents onto the diazine ring. researchgate.net

For example, the reaction of 2-iodopyrazine, 2-methylsulfanyl-4-iodopyrimidine, and 3-iodo-6-phenylpyridazine (B372537) with this compound, followed by quenching with electrophiles like benzophenone (B1666685) or diphenyl disulfide, affords the corresponding functionalized diazines in satisfactory to good yields. researchgate.net

The following table illustrates the functionalization of diazine derivatives using this method.

| Diazine Derivative | Electrophile | Product |

| 2-Iodopyrazine | Benzophenone | (Pyrazin-2-yl)diphenylmethanol |

| 2-Methylsulfanyl-4-iodopyrimidine | Benzaldehyde | (2-(Methylsulfanyl)pyrimidin-4-yl)(phenyl)methanol |

| 3-Iodo-6-phenylpyridazine | Diphenyl disulfide | 3-Phenyl-6-(phenylthio)pyridazine |

The synthesis of azulenyl organometallic reagents has been accomplished through halogen-metal exchange using this compound. This approach allows for the preparation of both azulenyllithium and azulenylmagnesium species from iodoazulenes at low temperatures. These azulenyl organometallic intermediates are valuable for the construction of more complex azulene-containing structures, which are of interest due to their unique electronic and photophysical properties.

Facilitation of Novel Cross-Coupling and Polymerization Processes

While not a direct catalyst for cross-coupling reactions, this compound plays a crucial role in the generation of the necessary organometallic nucleophiles for these transformations. Electron-rich aryl bromides can be rapidly converted to their corresponding lithium triarylmagnesiates using this compound. These magnesiated intermediates can then participate in efficient nickel-catalyzed Kumada-Corriu cross-coupling reactions with a variety of aryl and alkenyl halides and pseudohalides. researchgate.net This two-step process, involving an initial halogen-metal exchange followed by a transition metal-catalyzed coupling, represents a powerful strategy for the formation of biaryl and vinyl-aryl structures.

Information regarding the direct application of this compound in facilitating novel polymerization processes is not extensively documented in the reviewed literature. While organolithium and Grignard reagents are well-known initiators for various polymerizations, the specific role of this mixed-metal ate complex in this context requires further investigation.

Application in the Synthesis of C-Glycoside Derivatives and Aryl Magnesates

The synthesis of aryl magnesates is a direct consequence of the halogen-metal exchange reactions mediated by this compound as described in section 6.2. The resulting aryl magnesate species are versatile intermediates in organic synthesis, serving as nucleophiles in a variety of reactions, including cross-coupling and additions to carbonyl compounds.

Development of New Synthetic Pathways and Methodologies in Complex Molecule Construction

The advancement of organic synthesis hinges on the development of novel reagents that offer unique reactivity and selectivity, thereby enabling the construction of complex molecular architectures through more efficient and innovative pathways. This compound, a mixed-metal "ate" complex, has emerged as a powerful tool in this regard. Its distinct reactivity, often surpassing that of its individual organolithium or Grignard reagent components, has paved the way for new synthetic methodologies, particularly in the functionalization of heterocyclic and aromatic systems.

A cornerstone of its application is the metal-halogen exchange reaction. This compound facilitates efficient bromine-magnesium or iodine-magnesium exchange on a variety of substrates, including electron-rich aryl bromides and sensitive heterocyclic systems like diazines and quinolines. researchgate.netresearchgate.net A significant advantage of this methodology is the ability to perform these exchanges under non-cryogenic conditions, often at temperatures as mild as -10°C or 0°C, which represents a substantial improvement over the deep cooling typically required for exchanges with organolithium reagents like n-butyllithium. researchgate.net This milder condition enhances the functional group tolerance and stability of the resulting organometallic intermediates.

One of the most impactful applications of this reagent is in the selective monofunctionalization of dihalogenated aromatic compounds. For instance, the lithium tributylmagnesate complex has demonstrated high efficiency in the selective mono-bromine-magnesium exchange of 2,6-dibromopyridine (B144722) at -10°C. researchgate.net This process generates a stable magnesate intermediate that can be trapped with an electrophile, such as DMF, to yield the monosubstituted product (e.g., 6-bromo-3-formylpyridine) in excellent yield. researchgate.net This selective approach provides a strategic advantage in multistep syntheses, avoiding the formation of disubstituted byproducts and simplifying purification processes.

The organomagnesiate intermediates generated via these exchange reactions are versatile synthons for the construction of complex molecules. They can be readily trapped with a wide array of electrophiles to introduce diverse functional groups. Research has shown successful reactions with electrophiles such as benzophenone, various aldehydes, and diphenyl sulfur, leading to the formation of corresponding alcohols and phenylsulfanyl derivatives with good yields. researchgate.net This methodology provides a direct route to highly functionalized building blocks that are crucial for assembling larger, more complex target molecules.

Furthermore, these this compound-derived intermediates are competent partners in transition metal-catalyzed cross-coupling reactions. The resulting lithium triarylmagnesiates can undergo efficient nickel-catalyzed Kumada-Corriu reactions or palladium-catalyzed couplings with a range of aryl and heteroaryl halides. researchgate.netresearchgate.net This extends the utility of the initial metal-halogen exchange, enabling the formation of new carbon-carbon bonds and the synthesis of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals and materials science. researchgate.net

Beyond halogen exchange, this compound has also been utilized for direct deprotonation reactions. It has been shown to deprotonate heterocycles like furan, with the resulting lithium arylmagnesate being subsequently used in palladium-catalyzed cross-coupling reactions with partners such as 2-bromopyridine. researchgate.net This highlights the reagent's utility in C-H functionalization strategies, providing an alternative pathway to activate otherwise inert C-H bonds for further synthetic elaboration.

The following tables summarize key research findings on the application of this compound in developing new synthetic methods.

Table 1: Metal-Halogen Exchange Reactions Mediated by this compound

| Substrate | Halogen Exchanged | Reaction Temperature | Intermediate Formed | Reference |

|---|---|---|---|---|

| 2-Iodopyrazine | Iodine | -10°C to 0°C | Pyrazyl magnesiate | researchgate.net |

| 2-Methylsulfanyl-4-iodopyrimidine | Iodine | -10°C to 0°C | Pyrimidyl magnesiate | researchgate.net |

| 3-Iodo-6-phenylpyridazine | Iodine | -10°C to 0°C | Pyridazinyl magnesiate | researchgate.net |

| 2,6-Dibromopyridine | Bromine (mono-exchange) | -10°C | Bromo-pyridyl magnesiate | researchgate.net |

Table 2: Trapping of Magnesiate Intermediates with Electrophiles

| Magnesiate Source (Substrate) | Electrophile | Product Type | Yield | Reference |

|---|---|---|---|---|

| 2-Iodopyrazine | Benzophenone | Tertiary Alcohol | Good | researchgate.net |

| 3-Iodo-6-phenylpyridazine | Aldehydes | Secondary Alcohol | Satisfactory to Good | researchgate.net |

| 2-Methylsulfanyl-4-iodopyrimidine | Diphenyl sulfur | Phenylsulfanyl derivative | Satisfactory to Good | researchgate.net |

| 2,6-Dibromopyridine | DMF (N,N-Dimethylformamide) | Formyl derivative | Excellent | researchgate.net |

Table 3: Cross-Coupling Reactions of In Situ Generated Organomagnesiates

| Organomagnesiate Source | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Electron-rich aryl bromides | Aryl/alkenyl bromides, chlorides, tosylates | Nickel-based | Biaryls, etc. | researchgate.net |

| Furan (via deprotonation) | 2-Bromopyridine | Palladium-based | 2-(Furan-2-yl)pyridine | researchgate.net |

Future Perspectives and Emerging Research Trajectories for Tri N Butyllithium Magnesate

Discovery of Novel Reactivity Patterns and Scope Expansion

The exploration of tri-n-butyllithium magnesate's reactivity is an evolving field, with research aimed at moving beyond its conventional uses. The synergistic interplay between lithium and magnesium within the ate complex imparts unique chemical properties that are not achievable with its single-metal counterparts like n-butyllithium or di-n-butylmagnesium.

A key area of future research involves expanding the scope of selective metalation reactions. This compound has demonstrated superior performance in selective mono-bromine-magnesium exchange reactions on various dibromoarenes, including challenging substrates like 2,6-dibromopyridine (B144722). researchgate.netsmolecule.com This reaction proceeds efficiently under non-cryogenic conditions (e.g., -10 °C), offering a significant advantage over traditional organolithium exchanges that require much lower temperatures. researchgate.net The resulting magnesiated intermediates are stable and can be trapped with a variety of electrophiles to yield monosubstituted products in high yields. researchgate.net Future work will likely target a wider array of di- and polyhalogenated aromatic and heterocyclic systems, exploring the reagent's chemoselectivity and functional group tolerance. For instance, its enhanced reactivity compared to reagents like isopropylmagnesium chloride (i-PrMgCl) with substrates such as 3-bromobenzonitrile (B1265711) opens avenues for the functionalization of electronically diverse aromatics. uni-muenchen.de

Researchers are also investigating novel regioselectivity patterns. In the deprotonation of various heterocycles, lithium magnesates can exhibit different regiochemistry compared to reactions using unmixed organometallic reagents. acs.org This unique selectivity provides a powerful tool for accessing previously difficult-to-synthesize isomers. The metalation of fluoropyrazine with this compound is an example of its application in functionalizing electron-poor heterocyclic systems. sci-hub.se Further expansion is anticipated in its application to other complex heterocyclic scaffolds of pharmaceutical and material science interest.

The table below summarizes the demonstrated reactivity of this compound in selective functionalization reactions.

| Substrate | Reaction Type | Conditions | Product Example | Yield (%) | Reference |

| 2,6-Dibromopyridine | Br/Mg Exchange | THF, -10 °C, then DMF | 6-Bromo-2-formylpyridine | 90 | researchgate.net |

| 3-Bromobenzonitrile | Br/Mg Exchange | THF, then Allyl Bromide | 3-Allylbenzonitrile | 85 | uni-muenchen.de |

| 4,4'-Dibromobiphenyl | Br/Mg Exchange | THF, -25 °C to -10 °C, then DMF | 4'-Bromo-1,1'-biphenyl-4-carbaldehyde | Not specified | amazonaws.com |

| Fluoropyrazine | Deprotonation | THF, -10 °C, then Ph2CO | 2-(Diphenylhydroxymethyl)fluoropyrazine | 89 | sci-hub.se |

Integration into Advanced Catalyst Design and Optimization Strategies

While this compound is primarily employed as a stoichiometric reagent, the fundamental principles of "ate" complex chemistry are inspiring new directions in catalyst design. The enhanced reactivity and unique selectivity of these bimetallic species suggest that catalytic systems incorporating these structural motifs could offer novel and efficient transformations.

Future research is expected to explore the development of chiral lithium magnesate complexes for asymmetric catalysis. Although not yet realized specifically for this compound, the broader class of "ate" complexes has shown significant promise. For example, boron ate complexes, formed by the addition of an organolithium reagent to a boronic ester, act as chiral nucleophiles capable of reacting with a wide range of electrophiles with high stereocontrol. acs.org This concept could be extended to magnesium-based systems, where a chiral ligand coordinated to the bimetallic core could induce enantioselectivity in reactions such as conjugate additions, alkylations, or aldol (B89426) reactions.

Another emerging trajectory is the investigation of magnesates in cross-coupling reactions, potentially as part of a catalytic cycle. Iron-catalyzed cross-coupling reactions, for instance, are known to involve the formation of anionic iron "ate" complexes as key intermediates. nih.gov It is conceivable that a catalytic amount of a transition metal could be used in conjunction with a magnesate reagent, where the magnesate acts to facilitate a key step in the catalytic cycle, such as transmetalation. The ability of this compound to generate reactive organomagnesium species from organic halides at mild temperatures could be harnessed to create more efficient and sustainable catalytic cross-coupling protocols. researchgate.net The development of such systems would represent a significant shift from the current stoichiometric use of the reagent to a more atom-economical catalytic approach.

Exploration of Sustainable Synthetic Applications and Continuous Flow Methodologies

The push towards greener and more sustainable chemical processes presents a significant opportunity for the application of this compound. Its ability to perform reactions under non-cryogenic conditions is a key advantage, reducing the energy consumption and environmental footprint associated with deep cooling required for many traditional organolithium reactions. researchgate.netresearchgate.net

The integration of this compound chemistry into continuous flow systems is a particularly promising research avenue. Grignard reagents, one of the components of the magnesate, are often produced in flow reactors to manage the exothermicity and improve safety and scalability. smolecule.com A logical extension is to develop a sequential flow process where the Grignard reagent is formed, mixed with n-butyllithium to generate the magnesate, and then immediately reacted with a substrate in a subsequent reactor module. This approach offers several potential benefits:

Enhanced Safety: Minimizes the handling and accumulation of highly reactive organometallic reagents.

Improved Control: Precise control over reaction time, temperature, and stoichiometry, leading to higher yields and purities.

Scalability: Facilitates easier scale-up from laboratory to industrial production.

The table below outlines the potential advantages of using this compound in sustainable and flow chemistry applications.

| Feature | Sustainability Advantage | Relevance to Flow Chemistry |

| Non-Cryogenic Reaction Conditions | Reduced energy consumption; lower environmental impact. | Simplifies reactor design and operation; lowers operating costs. |

| High Reactivity & Selectivity | Improved atom economy; less waste from side products. | Shorter residence times; higher throughput and efficiency. |

| In-situ Generation | Avoids isolation of unstable intermediates. | Ideally suited for sequential multi-step flow synthesis, enhancing process safety. |

Future research will focus on optimizing reactor design and reaction conditions to fully exploit these advantages, making complex organometallic transformations more amenable to safe, efficient, and sustainable industrial production.

Synergistic Approaches Combining Computational Predictions with Experimental Validation

The synergy between computational chemistry and experimental work is becoming indispensable for understanding and predicting the behavior of complex reagents like this compound. Theoretical studies are crucial for elucidating the structure, aggregation state, and reaction mechanisms of these bimetallic species, which are often difficult to characterize experimentally.

Future research will increasingly rely on Density Functional Theory (DFT) and other computational methods to model the transition states of reactions involving this compound. Such studies can explain the origins of its unique reactivity and regioselectivity. For example, computational analysis of the lithium-halogen exchange mechanism has supported the role of an ate-complex intermediate, revealing that its stability is influenced by the nature of the halogen and its interaction with the lithium center. up.ac.za These insights are critical for predicting how the reagent will interact with new substrates and for rationally designing more effective reagents.

Computational tools can also be used to screen potential substrates and predict reaction outcomes, thereby guiding experimental efforts and reducing the amount of empirical optimization required. For instance, calculations can help predict the most acidic proton in a complex heterocycle, guiding the design of selective deprotonation reactions. This predictive power accelerates the discovery of novel reactivity patterns (as discussed in Section 7.1) and the design of new catalysts (Section 7.2). The combination of computational results with advanced spectroscopic techniques, such as multinuclear NMR, will provide a more complete picture of the solution-state structure and dynamics of these reagents, leading to a deeper understanding and more sophisticated applications in organic synthesis. up.ac.za

Q & A

Q. Table 1: Critical Physical Properties

| Property | Value |

|---|---|

| Concentration | 0.7 M in diethyl ether/hexanes |

| Storage Temperature | 4°C |

| Density (25°C) | 0.769 g/mL |

| Flash Point | -25°C |

| Hydrolysis Indicator | Turbidity in solution |

Basic: How does the solvent system influence this compound’s reactivity in organometallic reactions?

Methodological Answer:

The diethyl ether/hexanes solvent mixture stabilizes the magnesate by coordinating to magnesium, balancing solubility and reactivity. Diethyl ether’s Lewis basicity moderates the reagent’s nucleophilicity, while hexanes reduce solvent coordination, preventing over-stabilization. Maintain the supplied solvent ratio (typically 1:1 ether/hexanes) for consistent performance. If substituting solvents (e.g., THF), empirically test reactivity, as stronger donors may inhibit desired reactions (e.g., deprotonation) .

Advanced: What strategies resolve contradictory kinetic data in catalytic cycles involving this compound?

Methodological Answer:

Contradictory kinetics often stem from:

- Aggregation States : Use low-temperature Li and Mg NMR to identify dominant species in solution.

- Substrate Inhibition : Conduct titration experiments to detect non-productive binding.

- Temperature Effects : Perform Arrhenius analysis to distinguish kinetic vs. thermodynamic control.

Validate with DFT calculations to map energy barriers and compare with experimental rate constants. Include internal standards (e.g., ferrocene) to normalize kinetic measurements .

Advanced: How can spectroscopic techniques characterize this compound’s coordination environment?

Methodological Answer:

- H/C NMR : Monitor butyl ligand shifts (δ 0.5–1.5 ppm for CH, δ 1.2–1.8 ppm for CH) to detect coordination changes.

- Li NMR : Coupling constants reveal Li-Mg interactions (e.g., J ≈ 5–10 Hz).

- IR Spectroscopy : Ether C-O stretches (1050–1150 cm) indicate solvent coordination strength.

Use cryoprobes (-40°C) to slow dynamic exchange and compare spectra with model compounds (e.g., BuLi or BuMg) .

Basic: What are this compound’s key applications compared to Grignard reagents?

Methodological Answer:

- Directed Metalation : Enables ortho-deprotonation of aryl ethers at lower temperatures (-78°C) than BuLi alone.

- Transmetalation : Accelerates cross-couplings (e.g., Kumada) due to enhanced nucleophilicity.

Advantages over RMgX include reduced steric sensitivity and compatibility with ethers. Pre-complexation with TMEDA mitigates β-hydride elimination in sensitive substrates .

Advanced: How to optimize low-temperature (-78°C) reactions with this compound?

Methodological Answer:

- Solvent Selection : Use ether/hexanes (avoids solidification at -78°C).

- Mixing Efficiency : Ensure high stir-bar speeds to prevent localized reagent decomposition.

- Stability Monitoring : Quench aliquots at intervals to confirm active reagent via titration.

- In Situ Analysis : Implement ReactIR to track intermediates (e.g., enolates) or cryo-NMR for speciation .

Advanced: How to reconcile catalytic efficiency discrepancies across substrates?

Methodological Answer:

- Electronic Profiling : Use Hammett plots (σ values) or DFT-derived NPA charges to correlate reactivity.

- Steric Analysis : Calculate %VBur (SambVca) for steric maps at reactive sites.

- Counterion Studies : Compare with K/Na magnesates to isolate Li effects.

Design a substrate matrix and apply PCA to identify dominant factors. Publish negative results to clarify limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.